molecular formula C21H21N3O7S2 B2830445 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate CAS No. 896014-99-6

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Cat. No.: B2830445
CAS No.: 896014-99-6
M. Wt: 491.53
InChI Key: SEGHLKPDGZSHBW-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a novel synthetic compound designed for oncology research, integrating a 1,3,4-thiadiazole core known for its diverse biological profiles. The 1,3,4-thiadiazole scaffold is recognized as a pivotal structure in antitumor drug discovery and has been demonstrated to inhibit key oncological targets, including tyrosine kinases like Bcr-Abl . The mesoionic nature of the 1,3,4-thiadiazole ring aids in cellular penetration, while the sulfur atom can impart favorable liposolubility for interactions with biological targets . The strategic incorporation of the acetamido group on the thiadiazole ring may serve as a key hydrogen-bonding donor/acceptor, potentially anchoring the molecule within the ATP-binding pocket of kinase domains, a mechanism observed in similar designed inhibitors . This molecular hybrid is intended for investigative use to study its effects on cancer cell proliferation and to elucidate its precise mechanism of action, particularly its potential as an inhibitor of protein kinases or other enzymes involved in signal transduction pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S2/c1-4-28-16-7-6-13(8-17(16)29-5-2)19(27)31-18-10-30-14(9-15(18)26)11-32-21-24-23-20(33-21)22-12(3)25/h6-10H,4-5,11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGHLKPDGZSHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyran ring, a thiadiazole moiety, and an acetamido group, which may contribute to its pharmacological properties.

Structural Features

The molecular formula of this compound is C21H22N4O7SC_{21}H_{22}N_4O_7S, with a molecular weight of approximately 538.61 g/mol. The structure includes functional groups that enhance its reactivity and biological activity. The presence of the thiadiazole and pyran rings is particularly noteworthy for their established roles in various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
  • Attachment of the Acetamido Group : An amide coupling reaction introduces the acetamido group using acetic anhydride or similar reagents.
  • Cyclization to Form the Pyran Ring : A β-keto ester undergoes cyclization to create the pyranone structure.
  • Final Esterification : The benzoate moiety is introduced through an esterification reaction.

Biological Activity

The biological activities associated with this compound are diverse and include:

Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism may involve the interaction of the thiadiazole ring with metal ions in enzyme active sites, leading to inhibition of critical cellular processes .

Antimicrobial Properties : The presence of the thiadiazole and pyran rings suggests potential antimicrobial activity. Research has shown that derivatives containing these moieties can inhibit bacterial growth effectively.

Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • The thiadiazole ring may interact with specific enzymes or receptors.
  • The pyranone structure can participate in hydrogen bonding with amino acid residues in target proteins.

These interactions could lead to altered enzymatic activity or receptor modulation, contributing to its therapeutic effects.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

StudyFindings
Demonstrated significant cytotoxicity against HeLa cells for thiadiazole derivatives.
Reported antimicrobial activity for pyran-based compounds against Gram-positive bacteria.
Highlighted the structural advantages of combining thiadiazole and pyran rings for enhanced biological activity.

Comparison with Similar Compounds

Thiadiazole-Pyran Hybrids (Series 4a-4q)

describes a series of compounds (4a-4q) with a pyran-thiadiazole backbone but varying benzamido substituents. Key differences include:

Compound Substituent on Thiadiazole Key Properties
Target 3,4-Diethoxybenzoate Likely moderate lipophilicity due to ethoxy groups; enhanced steric bulk
4a 2-Methylbenzamido Higher lipophilicity (methyl group)
4d 2-Methoxybenzamido Improved solubility (polar methoxy group)

Structural Implications :

  • Diethoxy Substitution : The 3,4-diethoxy groups in the target compound may enhance metabolic stability compared to methyl/methoxy analogs, as ethoxy groups resist oxidative degradation .
  • Bioactivity : Analogs with electron-withdrawing substituents (e.g., nitro) show stronger enzyme inhibition, suggesting the target’s diethoxy groups (electron-donating) might prioritize solubility over potency .

Cefazolin (Cephalosporin Antibiotic)

Cefazolin () shares a thiadiazole-thioether motif but differs in core structure (β-lactam vs. pyran):

Property Target Compound Cefazolin
Core Structure 4-Oxo-pyran β-Lactam cephalosporin
Thiadiazole Group 5-Acetamido 5-Methyl
Bioactivity Not specified (assumed enzymatic) Antibacterial (cell wall synthesis inhibition)

Functional Insights :

  • The acetamido group in the target compound may mimic cefazolin’s methyl group, contributing to stability against β-lactamases .
  • Unlike cefazolin, the absence of a β-lactam ring suggests a non-antibacterial mechanism (e.g., kinase or protease inhibition).

Simple Thiadiazole Derivatives ()

lists thiadiazole derivatives with acetamido groups, such as N-(1,3,4-thiadiazol-2-yl)acetamide . Comparisons include:

Compound Complexity Key Feature
Target High (pyran + benzoate) Multifunctional; potential for targeted delivery
N-(Thiadiazol-2-yl)acetamide Low Limited bioavailability (small size)

Metabolic Considerations :

  • The target’s pyran and benzoate groups likely reduce renal clearance compared to simpler thiadiazoles, prolonging half-life .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s modular design allows for substituent tuning (e.g., replacing diethoxy with nitro groups for enhanced activity) .
  • Stability : The acetamido-thiadiazole moiety resists hydrolysis, similar to cefazolin’s stability in biological systems .
  • Limitations : Lack of explicit bioactivity data for the target compound necessitates further studies to validate assumptions based on structural analogs.

Q & A

Q. How is the compound synthesized, and what key reaction parameters must be controlled?

The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core (e.g., via cyclization of thiosemicarbazides with acetic anhydride) followed by coupling with the pyran and benzoate moieties. Critical parameters include:

  • Temperature : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thioether linkage .
  • Reaction time : Extended reflux (8–12 hours) ensures complete esterification of the benzoate group .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the final product .

Q. What analytical methods confirm the structure and purity of the compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify regiochemistry (e.g., acetamido group integration at δ 2.1 ppm) and ester linkage confirmation .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C23H24N3O7S2\text{C}_{23}\text{H}_{24}\text{N}_3\text{O}_7\text{S}_2: 542.11) .
  • HPLC : Purity >95% assessed using a C18 column with UV detection at 254 nm .

Q. What preliminary biological activities are reported for structurally analogous compounds?

  • Antimicrobial activity : Thiadiazole derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer potential : Pyran-containing analogs show IC50_{50} values of 10–50 µM in MCF-7 breast cancer cells via apoptosis induction .
  • Enzyme inhibition : Thiadiazole-thioether motifs inhibit COX-2 with KiK_i values < 100 nM in vitro .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining purity, and what contradictions exist between reported methods?

  • Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 8 hours) and improve yield by 15–20% .
  • Replace traditional bases (e.g., NaOH) with DBU for milder esterification conditions, minimizing hydrolysis .
    • Contradictions :
  • Some protocols report >90% yields using THF, while others note <60% due to solvent polarity effects on intermediate solubility .
  • Conflicting data on the necessity of inert atmospheres for thioether formation suggest substrate-specific sensitivity .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Dose-response validation : Repeat cytotoxicity assays (e.g., MTT) with triplicate measurements to address IC50_{50} inconsistencies .
  • Target validation : Confirm mechanism via knockout studies (e.g., CRISPR-Cas9 for COX-2) to verify specificity .

Q. What strategies are used to study structure-activity relationships (SAR) for the thiadiazole and pyran moieties?

  • Functional group substitution :
  • Replace the acetamido group with propionamido to assess hydrophobicity effects on membrane permeability .
  • Modify diethoxybenzoate to methoxy or nitro derivatives to probe electronic effects on target binding .
    • Molecular docking : Compare binding poses of analogs with COX-2 (PDB: 5KIR) to identify critical hydrogen bonds (e.g., between thiadiazole-S and Arg120) .

Q. How does the compound interact with biological targets at the molecular level?

  • Biophysical assays :
  • Surface plasmon resonance (SPR) measures binding kinetics (konk_{on}, koffk_{off}) to human serum albumin .
  • Fluorescence quenching studies reveal interactions with DNA gyrase (ΔF values correlate with inhibition potency) .
    • Metabolic stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation (t1/2_{1/2} > 60 minutes suggests suitability for in vivo studies) .

Q. What comparative studies highlight the uniqueness of this compound against analogs?

  • Activity comparison :
Analog Structural Variation Biological Activity
Compound AThiophene instead of pyranLower anticancer activity (IC50_{50}: 75 µM)
Compound BMethoxy instead of diethoxyReduced COX-2 inhibition (KiK_i: 250 nM)
  • Computational analysis : QSAR models indicate the diethoxy group enhances lipophilicity (clogP = 3.2), improving blood-brain barrier penetration vs. analogs .

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